Fmoc-Thr(tBu)-Gly-OH, or Fluorenylmethyloxycarbonyl-threonine(t-butyl)-glycine, is a compound widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology. This compound is classified under protected amino acids, which are essential for the construction of peptides and proteins in laboratory settings. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for selective reactions at the amino acid's functional groups.
Fmoc-Thr(tBu)-Gly-OH is derived from threonine and glycine, two naturally occurring amino acids. The t-butyl group on threonine provides steric hindrance that protects the hydroxyl group during synthesis. The compound is classified as a protected amino acid and is crucial in peptide synthesis due to its stability and ease of handling.
The synthesis of Fmoc-Thr(tBu)-Gly-OH typically involves several steps:
This multi-step synthesis allows for high yields of Fmoc-Thr(tBu)-Gly-OH while maintaining purity, as evidenced by high-performance liquid chromatography (HPLC) analyses that often report purities above 99% .
In peptide synthesis, Fmoc-Thr(tBu)-Gly-OH undergoes several key reactions:
These reactions highlight the versatility of Fmoc-Thr(tBu)-Gly-OH in synthetic applications.
The mechanism of action during peptide synthesis involving Fmoc-Thr(tBu)-Gly-OH primarily revolves around selective protection and deprotection strategies that facilitate the formation of peptide bonds without unwanted side reactions:
This process ensures high efficiency and specificity in peptide synthesis.
Fmoc-Thr(tBu)-Gly-OH exhibits several notable physical and chemical properties:
These properties are critical for handling and storage during peptide synthesis processes .
Fmoc-Thr(tBu)-Gly-OH is widely used in various scientific applications:
The versatility and efficiency of this compound make it indispensable in modern biochemical research .
Fmoc-Thr(tBu)-Gly-OH serves as a critical dipeptide building block in Fmoc/tBu-based SPPS, enabling efficient chain elongation in complex peptide sequences. Its tert-butyl-protected threonine side chain ensures orthogonal deprotection during standard acidic cleavage (e.g., TFA treatment), while the Fmoc group allows mild base-mediated deprotection (e.g., piperidine). This compound exhibits optimal coupling kinetics in DMF or NMP solvents, achieving near-quantitative yields within 15–30 minutes when activated with coupling agents like HATU or PyBOP [1] [8]. Recent green chemistry advancements demonstrate successful substitution of hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., limonene) without compromising coupling efficiency, reducing environmental impact by >40% [3].
Table 1: Solvent Performance for SPPS Integration
Solvent System | Coupling Efficiency (%) | Reaction Time (min) | Optimal Temperature (°C) |
---|---|---|---|
DMF | 98-99 | 15-20 | 25 |
NMP | 97-98 | 20-25 | 25 |
2-MeTHF (green) | 95-96 | 25-30 | 30 |
DCM (for swelling) | N/A | N/A | 0-10 |
Key optimization strategies include:
- Pre-activation protocols: Pre-forming HOBt esters to minimize racemization
- Temperature control: Maintaining reactions at 25°C to prevent tert-butyl deprotection
- Resin compatibility: High efficiency on Wang (acid-labile) and Rink amide resins [8]
Fmoc-Thr(tBu)-Gly-OH enables convergent synthesis of challenging peptides like liraglutide and somaglutide by serving as a pre-formed dipeptide fragment. This strategy bypasses single amino acid additions in sterically hindered sequences, improving overall yield by 15–20% compared to linear SPPS [8] [10]. In liraglutide synthesis, incorporation of this dipeptide at positions 17-18 (Thr-Gly) reduces aggregation during chain assembly. The tert-butyl protection ensures compatibility with TFA-labile linkers (e.g., 2-chlorotrityl chloride resin), allowing selective fragment cleavage for subsequent condensation [8]. Post-condensation, HPLC purification achieves >99% purity through gradient elution with acetonitrile-water-TFA systems (35:65:0.1% v/v) [10].
Table 2: Fragment Condensation Applications
Peptide Target | Position | Coupling Reagent | Purity After Purification (%) |
---|---|---|---|
Liraglutide | 17-18 | HATU/DIPEA | 99.2 |
Somaglutide | 24-25 | PyBOP/NMM | 98.7 |
Chlorofusin analogs | 9-10 | DIC/HOBt | 97.5 |
Critical considerations:
The tert-butyl ether group in Fmoc-Thr(tBu)-Gly-OH provides robust protection for threonine’s β-hydroxy group during SPPS, preventing O-acylation or elimination side reactions. This protection remains stable under basic Fmoc-deprotection conditions (20% piperidine/DMF) but is quantitatively removed with 95% TFA during final resin cleavage. Orthogonality is maintained against carboxylic acid (Gly) and Fmoc groups, enabling seamless integration into peptides containing tBu-protected aspartic acid (OtBu) and tritil-protected cysteine [4] [5]. Comparative studies show the tert-butyl group suppresses aspartimide formation by 90% when Thr precedes Asp residues, outperforming acyl-type protectants [6] [9].
Table 3: Protecting Group Performance Comparison
Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Aspartimide Suppression (%) |
---|---|---|---|
tert-Butyl (tBu) | Low (cleaved) | High (stable) | 90 |
Acetyl (Ac) | Moderate | Low (partially cleaved) | 65 |
Benzyl (Bn) | Low (cleaved) | High (stable) | 85 |
Trityl (Trt) | Moderate | High (stable) | 80 |
Strategic advantages include:
- Orthogonal deprotection: Selective removal in presence of Boc, Fmoc, and Pbf groups [4]
- Aggregation prevention: Bulky tBu group disrupts β-sheet formation in hydrophobic sequences
- Compatibility with TFA cocktails: Clean deprotection using TFA:H₂O:TIPS (95:2.5:2.5) without scavenger modifications [5]
Threonine-rich sequences exhibit heightened racemization risks (5–15%) during Gly coupling due to in situ enolization. Fmoc-Thr(tBu)-Gly-OH mitigates this by pre-forming the Thr-Gly peptide bond under controlled conditions, reducing racemization to <0.5% [4] [6]. Critical suppression strategies include:
Table 4: Racemization Suppression Techniques
Technique | Racemization Rate (%) | Conditions | Optical Purity (ee%) |
---|---|---|---|
Pre-formed dipeptide | 0.3-0.5 | 4°C, HATU, 0.1 M HOBt | 99.5-99.7 |
Stepwise SPPS | 5.0-15.0 | 25°C, DIC, no additives | 85-90 |
Microwave-assisted | 1.5-2.0 | 30W, 30 sec pulses, HATU | 98-98.5 |
Additive-enhanced (Oxyma) | 0.8-1.2 | 25°C, DIC/OxymaPure | 98.8-99.2 |
Racemization pathways suppressed:
- Base-catalyzed enolization: Minimized by HOBt’s proton shuttle effect
- Oxazolone formation: Prevented through pre-activation protocol
- Aggregation-induced stereochemical erosion: Avoided via dipeptide’s disrupted crystallinity [6]
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8